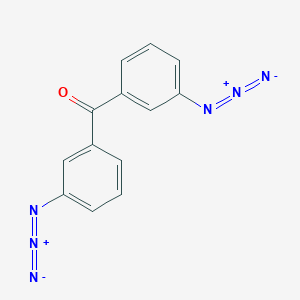

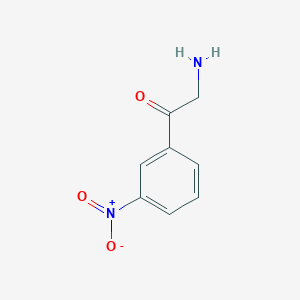

2-Amino-1-(3-nitrophenyl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds often involves innovative approaches to incorporate nitro and amino functionalities into complex organic frameworks. A study describes a convenient approach for synthesizing 3-aminobenzo[b]thiophenes, showcasing the manipulation of nitrophenyl derivatives under specific conditions (Androsov et al., 2010). Although not directly about 2-Amino-1-(3-nitrophenyl)ethanone, such methodologies can be relevant for its synthesis or derivatives thereof.

Molecular Structure Analysis

The molecular structure of compounds closely related to 2-Amino-1-(3-nitrophenyl)ethanone, such as 2-Amino-4-nitrophenol and 1-(2,4,6-trihydroxyphenyl)ethanone complexes, exhibits nearly planar configurations, highlighting the importance of intramolecular interactions (Kocabıyık et al., 2012). These insights into molecular geometry can be extrapolated to understand the structural nuances of 2-Amino-1-(3-nitrophenyl)ethanone.

Chemical Reactions and Properties

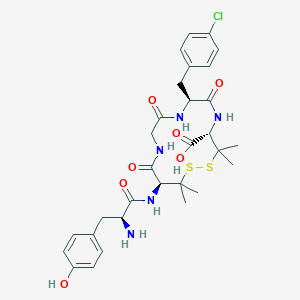

Chemical reactions involving nitrophenyl derivatives are integral to synthesizing various biologically active compounds. For instance, the conversion of nitro groups to amino groups and the subsequent formation of complex structures are common in medicinal chemistry, as seen in the synthesis of potent catechol-O-methyltransferase inhibitors (Learmonth et al., 2002).

科学的研究の応用

Synthetic Chemistry Applications :

- Androsov et al. (2010) described a method for the synthesis of 3-aminobenzo[b]thiophenes, using a compound related to 2-Amino-1-(3-nitrophenyl)ethanone (Androsov et al., 2010).

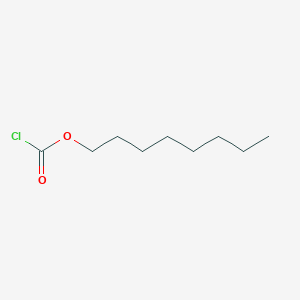

- Robles et al. (1993) reported the use of a related compound as a base-labile carboxyl protecting group in the synthesis of amino acid derivatives (Robles et al., 1993).

Material Science and Engineering :

- Li et al. (2019) conducted research on the solid-liquid phase equilibrium and ternary phase diagrams of 1-(3-nitrophenyl)ethanone and its derivatives in different solvents, which is relevant to the material processing and engineering fields (Li et al., 2019).

Molecular Structure Analysis :

- Kocabıyık et al. (2012) investigated the crystal structure and hydrogen bonding in compounds including 2-Amino-1-(3-nitrophenyl)ethanone derivatives (Kocabıyık et al., 2012).

Pharmaceutical Chemistry :

- Kadrić et al. (2014) studied the synthesis, cytotoxic activity, and fluorescence properties of 3-hydroxyquinolin-4(1H)-one derivatives using a compound similar to 2-Amino-1-(3-nitrophenyl)ethanone (Kadrić et al., 2014).

- Parekh and Desai (2006) explored the synthesis and antibacterial activity of thiosemicarbazones derived from a related compound (Parekh & Desai, 2006).

Organic and Inorganic Chemistry :

- Bhasker et al. (2018) investigated the synthesis and antimicrobial activity of novel urea derivatives using a related compound (Bhasker et al., 2018).

Analytical Chemistry :

- Watanabe et al. (1984) discussed the reduction of nitroarenes and azaaromatic compounds using a ruthenium catalyst, involving compounds similar to 2-Amino-1-(3-nitrophenyl)ethanone (Watanabe et al., 1984).

Biochemistry :

- Bonifácio et al. (2003) reported on BIA 3-202, a novel catechol-O-methyltransferase inhibitor, which has structural similarities to 2-Amino-1-(3-nitrophenyl)ethanone (Bonifácio et al., 2003).

Safety And Hazards

将来の方向性

The future directions for “2-Amino-1-(3-nitrophenyl)ethanone” could involve further exploration of its potential biological activities, given the wide range of activities exhibited by similar compounds . Additionally, more research could be conducted to determine its physical and chemical properties, as well as its safety and hazards.

特性

IUPAC Name |

2-amino-1-(3-nitrophenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c9-5-8(11)6-2-1-3-7(4-6)10(12)13/h1-4H,5,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXCCDPOCDBAGFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379006 |

Source

|

| Record name | 2-amino-1-(3-nitrophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1-(3-nitrophenyl)ethanone | |

CAS RN |

40513-40-4 |

Source

|

| Record name | 2-amino-1-(3-nitrophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Diphenylmethyl)-4-[(oxiran-2-yl)methyl]piperazine](/img/structure/B51846.png)

![alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-7-azabicyclo[4.1.0]heptane-7-ethanol](/img/structure/B51874.png)